![molecular formula C18H15N5O3S3 B2793049 N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-2-carboxamide CAS No. 405925-49-7](/img/structure/B2793049.png)
N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-2-carboxamide
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Overview
Description
N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C18H15N5O3S3 and its molecular weight is 445.53. The purity is usually 95%.
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Biological Activity
N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the various biological activities associated with this compound, including its anticancer properties, antimicrobial effects, and other therapeutic potentials.
Chemical Structure and Properties
The compound can be described by its molecular formula C17H15N5O3S2 and has a molecular weight of approximately 514.36 g/mol. It features a complex structure that includes a thiadiazole moiety, which is known for contributing to various biological activities.
Property | Value |
---|---|
Molecular Formula | C17H15N5O3S2 |
Molecular Weight | 514.36 g/mol |
CAS Number | 1037-51-0 |
LogP | 3.08650 |
PSA | 137.67000 |
Anticancer Activity
Recent studies have indicated that derivatives of the thiadiazole scaffold exhibit significant anticancer activity. For instance, compounds containing the 1,3,4-thiadiazole ring have shown selective cytotoxicity against various cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer) cells. In a study where compounds were tested at concentrations of 100 µM, some derivatives demonstrated over 60% reduction in cell viability in Caco-2 cells compared to untreated controls .
Case Study: Thiadiazole Derivatives
In vitro experiments have highlighted that the incorporation of specific substituents on the thiadiazole ring can enhance anticancer activity. For example, a compound with a 4-methyl substitution exhibited improved efficacy against Caco-2 cells . This suggests that structural modifications can significantly influence biological outcomes.
Antimicrobial Activity
The biological activity of thiadiazole derivatives extends to antimicrobial properties as well. Compounds similar to this compound have been reported to possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This is attributed to their ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic processes .
Other Biological Activities
The 1,3,4-thiadiazole moiety is also associated with several other pharmacological effects:
- Anti-inflammatory : Some derivatives have shown promising anti-inflammatory properties in preclinical models.
- Anticonvulsant : Certain compounds within this class have been evaluated for their anticonvulsant effects using standard seizure models .
- Antidiabetic : There is emerging evidence supporting the potential antidiabetic effects of thiadiazole derivatives through mechanisms involving glucose metabolism regulation .
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. The target compound has shown effectiveness against various bacterial strains and fungi:
- Antibacterial Activity : Studies report Minimum Inhibitory Concentrations (MICs) ranging from 32 to 42 µg/mL against pathogens such as Escherichia coli and Staphylococcus aureus.
- Antifungal Activity : The compound has demonstrated antifungal effects against Candida albicans and Aspergillus niger, with inhibition rates between 58% and 66% observed in various studies .
Anticancer Activity
The compound's anticancer potential has been evaluated through various in vitro studies. Notably:
- Cell Lines Tested : The compound has been tested against several cancer cell lines, including human breast adenocarcinoma (MCF7) and hepatocellular carcinoma (HepG2).
- Mechanism of Action : The mechanism involves the disruption of DNA replication processes in cancer cells, which may lead to reduced proliferation rates .
Structure-Activity Relationship (SAR)
The structure of N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-2-carboxamide allows for modifications that can enhance its biological activity. Research on SAR has indicated that variations in substituents on the thiadiazole ring can significantly affect both antimicrobial and anticancer activities .
Study 1: Antimicrobial Efficacy
In a study published in the International Journal of Pharmaceutical Sciences, researchers synthesized several thiadiazole derivatives and evaluated their antimicrobial activities using the disc diffusion method. The results indicated that compounds similar to the target compound exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria.
Study 2: Anticancer Evaluation
Another significant study evaluated the anticancer properties of thiadiazole derivatives against MCF7 cells using the Sulforhodamine B assay. The findings suggested that certain derivatives showed promising cytotoxic effects comparable to standard chemotherapeutic agents like cisplatin .
Properties
IUPAC Name |
N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3S3/c1-2-15-21-22-18(28-15)23-29(25,26)12-9-7-11(8-10-12)19-16(24)17-20-13-5-3-4-6-14(13)27-17/h3-10H,2H2,1H3,(H,19,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIITTRNRJELLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.